Ethyl (2S)-2-amino-4-methanesulfonylbutanoate
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Overview
Description
Ethyl (2S)-2-amino-4-methanesulfonylbutanoate is an organic compound with a unique structure that includes an amino group, a sulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-4-methanesulfonylbutanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. These reactors allow for better control of reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-4-methanesulfonylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Ethyl (2S)-2-amino-4-methanesulfonylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-4-methanesulfonylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the amino group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: A pentitol analog with similar ester functionality.
Ethyl L-lactate: Another ester compound used in various applications.
Uniqueness
Ethyl (2S)-2-amino-4-methanesulfonylbutanoate is unique due to the presence of both an amino group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C7H15NO4S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-4-methylsulfonylbutanoate |
InChI |
InChI=1S/C7H15NO4S/c1-3-12-7(9)6(8)4-5-13(2,10)11/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
QWPSWRSKVMHVTQ-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCS(=O)(=O)C)N |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)C)N |
Origin of Product |
United States |
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